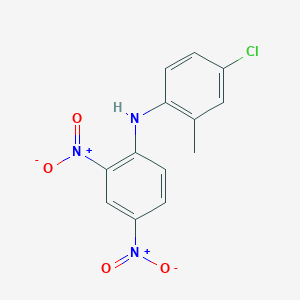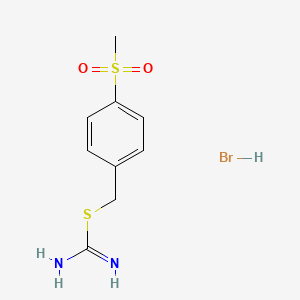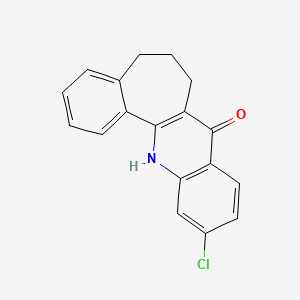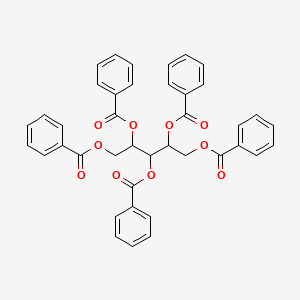
4-Ethyl-4-phenyl-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-phenyl-2-imidazolidinone is a heterocyclic compound with the molecular formula C11H14N2O It belongs to the class of imidazolidinones, which are five-membered ring structures containing two nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-2-imidazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method provides a straightforward route to the desired imidazolidinone structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-phenyl-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinone ring.
Substitution: Substitution reactions can introduce different substituents on the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-Ethyl-4-phenyl-2-imidazolidinone has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of polymers, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-phenyl-2-imidazolidinone involves its ability to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
- 4-Phenyl-4-propyl-2-imidazolidinone
- 1-(4-Methylphenyl)-2-imidazolidinone
- 3-Phenyl-2-thioxo-4-imidazolidinone
- 1,3-Diphenyl-2-thioxo-4-imidazolidinone
Comparison: 4-Ethyl-4-phenyl-2-imidazolidinone is unique due to its specific ethyl and phenyl substituents, which can influence its reactivity and interactions compared to other imidazolidinones. The presence of these substituents can affect the compound’s steric and electronic properties, making it suitable for specific applications where other imidazolidinones may not be as effective .
Properties
CAS No. |
5062-78-2 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-ethyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14) |
InChI Key |
BEYJAJJRSHXPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)


![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)



![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
